Trans-2-octen-1-ol (CAS 18409-17-1) is an eight-carbon, unsaturated primary allylic alcohol that serves as a critical procurement target in both advanced organic synthesis and flavor formulation. Featuring a trans-configured (E) double bond adjacent to the hydroxyl group, this compound provides a specific spatial geometry essential for transition-metal-catalyzed stereoselective reactions, such as the Sharpless asymmetric epoxidation. In the flavor and fragrance industry, it is valued for its distinct green, fatty, and citrus-like olfactory profile. Procurement decisions prioritizing this exact isomer over its cis-counterpart, structural isomers, or saturated analogs are driven by its unique receptor binding characteristics and its strict requirement as a precursor for specific diastereomeric building blocks in pharmaceutical and fine chemical manufacturing [1].
Substituting trans-2-octen-1-ol with generic alternatives leads to fundamental failures in both chemical synthesis and sensory applications. In synthetic workflows, replacing it with saturated 1-octanol completely halts allylic-specific reactions like titanium-catalyzed epoxidation, while substitution with the geometric isomer cis-2-octen-1-ol yields the opposite diastereomeric epoxide, ruining downstream chiral targets such as leukotriene intermediates [1]. In flavor and fragrance formulations, utilizing the common structural isomer 1-octen-3-ol instead of trans-2-octen-1-ol drastically shifts the sensory profile from fresh, green, and citrus notes to an overwhelming fungal or mushroom character, resulting in immediate product rejection in fruit or vegetable matrix applications [2].
Sensory analysis using Gas Chromatography-Olfactometry (GC-O) demonstrates that the position of the hydroxyl group and double bond critically dictates the flavor profile. Trans-2-octen-1-ol delivers green, fatty, and citrus notes, whereas its structural isomer 1-octen-3-ol is dominated by a strong fungal-resinous (mushroom) odor. At trace concentrations in beverage matrices, this structural difference leads to entirely divergent sensory perceptions despite both compounds exhibiting high odor activity values [1].
| Evidence Dimension | Odor Character and Sensory Profile |
| Target Compound Data | Active aroma contribution at 0.011–0.054 mg/L yielding green/citrus notes |
| Comparator Or Baseline | 1-octen-3-ol (Active at 0.016–0.145 mg/L, yielding mushroom/fungal notes) |
| Quantified Difference | Similar trace-level potency (mg/L range) but 100% divergence in primary sensory character. |
| Conditions | Aqueous flavor matrices and fermented grain beverages evaluated via GC-O. |
Procurement for green or fruity flavor modifiers must specify trans-2-octen-1-ol to prevent the introduction of unwanted mushroom off-notes.
In the synthesis of chiral intermediates, the alkene geometry of the allylic alcohol strictly controls the diastereomeric outcome. Subjecting trans-2-octen-1-ol to Sharpless asymmetric epoxidation yields the trans-2,3-epoxyoctanol derivative. In contrast, the cis-2-octen-1-ol isomer exclusively yields the cis-epoxide under identical conditions, leading to a completely different 3D molecular architecture [1].
| Evidence Dimension | Product Diastereomer Geometry |
| Target Compound Data | Yields trans-2,3-epoxyoctanol (erythro/threo depending on tartrate enantiomer) |
| Comparator Or Baseline | cis-2-octen-1-ol (Yields cis-2,3-epoxyoctanol) |
| Quantified Difference | 100% divergence in product diastereomer geometry. |
| Conditions | Sharpless epoxidation (Ti(OiPr)4, DET, TBHP, -23 °C). |
Buyers synthesizing specific natural product stereoisomers (e.g., leukotriene precursors) must procure the exact E-alkene geometry to ensure correct downstream stereocenters.
The presence of the allylic double bond in trans-2-octen-1-ol is an absolute requirement for transition-metal-catalyzed asymmetric epoxidations. The compound successfully coordinates with the titanium-tartrate complex to undergo epoxidation with high enantiomeric excess. Saturated analogs such as 1-octanol lack this coordinating pi-system and are completely inert under Sharpless conditions, yielding none of the epoxidized product .
| Evidence Dimension | Epoxidation Yield under Sharpless Conditions |
| Target Compound Data | High conversion to chiral 2,3-epoxyoctanol |
| Comparator Or Baseline | 1-octanol (0% conversion) |
| Quantified Difference | Binary reactivity difference (active vs. totally inert). |
| Conditions | Titanium(IV) alkoxide-catalyzed epoxidation. |
Procurement teams designing routes for chiral functionalization must secure the allylic alcohol, as cheaper saturated fatty alcohols cannot participate in this critical catalytic cycle.
Trans-2-octen-1-ol is the required starting material for synthesizing specific enantiopure 2,3-epoxyoctanol derivatives via Sharpless asymmetric epoxidation. These chiral building blocks are directly utilized in the total synthesis of biologically active molecules, such as 14,15-leukotriene A4 intermediates, where the exact trans-geometry is non-negotiable for biological activity [1].
In the food and beverage industry, trans-2-octen-1-ol is deployed at trace levels (mg/L or ppm ranges) to impart fresh, green, and citrus notes to complex flavor matrices. It is specifically selected over 1-octen-3-ol when formulators need to avoid mushroom or fungal off-notes, making it ideal for fruit, vegetable, and premium beverage profiles [2].
Due to its distinct chromatographic retention and potent odor activity value, trans-2-octen-1-ol serves as a critical analytical standard in GC-MS and GC-O studies. It is used to profile fermentation quality in grain whiskeys and to monitor lipid oxidation pathways in processed foods, allowing researchers to quantify specific volatile signatures [2].
Irritant